3,6-Di(1H-imidazol-1-yl)pyridazine
Overview
Description
3,6-Di(1H-imidazol-1-yl)pyridazine is a heterocyclic compound with the molecular formula C10H8N6. It consists of a pyridazine ring substituted with two imidazole groups at the 3 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(1H-imidazol-1-yl)pyridazine typically involves the reaction of pyridazine derivatives with imidazole. One common method is the nucleophilic substitution reaction where a halogenated pyridazine reacts with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Di(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole groups can participate in substitution reactions, especially nucleophilic substitutions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate and solvents like DMF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various hydrogenated derivatives .
Scientific Research Applications
3,6-Di(1H-imidazol-1-yl)pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Di(1H-imidazol-1-yl)pyridazine involves its interaction with molecular targets through its imidazole groups. These groups can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Di(1H-pyrazol-1-yl)pyridazine
- 3,6-Di(1H-triazol-1-yl)pyridazine
- 3,6-Di(1H-tetrazol-1-yl)pyridazine
Uniqueness
3,6-Di(1H-imidazol-1-yl)pyridazine is unique due to its specific substitution pattern and the presence of imidazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability .
Properties
IUPAC Name |
3,6-di(imidazol-1-yl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6/c1-2-10(16-6-4-12-8-16)14-13-9(1)15-5-3-11-7-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHPOOTWIHFSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C=CN=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507301 | |
Record name | 3,6-Di(1H-imidazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177648-99-6 | |
Record name | 3,6-Di(1H-imidazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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